2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline
CAS No.: 1206995-76-7
Cat. No.: VC4663279
Molecular Formula: C24H22N6O2
Molecular Weight: 426.48
* For research use only. Not for human or veterinary use.
![2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline - 1206995-76-7](/images/structure/VC4663279.png)
Specification
CAS No. | 1206995-76-7 |
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Molecular Formula | C24H22N6O2 |
Molecular Weight | 426.48 |
IUPAC Name | [4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone |
Standard InChI | InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3 |
Standard InChI Key | BFDNTQWSYDBYQP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Introduction
2-{4-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic molecule that combines structural elements of quinoxaline, pyridazine, and piperazine. These scaffolds are frequently utilized in medicinal chemistry due to their versatile biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s functional groups and heterocyclic rings make it a promising candidate for pharmacological applications.
Synthesis Pathway
The synthesis of this compound typically involves:
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Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a dicarbonyl compound.
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Introduction of the Pyridazine Moiety: Reaction of pyridazine derivatives with suitable electrophiles or nucleophiles.
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Attachment of Piperazine and Carbonyl Linker: Coupling reactions such as amidation or carbodiimide-mediated coupling.
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Final Functionalization with Methoxyphenyl Group: Nucleophilic substitution or similar reactions.
These steps require precise reaction conditions to ensure high yield and purity.
Biological Activities
The structural features suggest potential activities in various therapeutic areas:
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Anticancer Properties
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Antimicrobial Activity
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CNS Applications
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Piperazine derivatives often exhibit activity on neurotransmitter receptors, suggesting potential use in neurological disorders.
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Analytical Characterization
To confirm the structure and purity, the following techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups like amides and methoxy groups.
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X-ray Crystallography: Provides detailed 3D structural information.
Potential Applications
Given its structural components:
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Drug Development
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As a lead compound for anticancer drugs targeting tyrosine kinases or DNA-interacting enzymes.
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As an antimicrobial agent for resistant bacterial infections.
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Chemical Biology
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A tool for studying protein-ligand interactions due to its diverse functional groups.
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